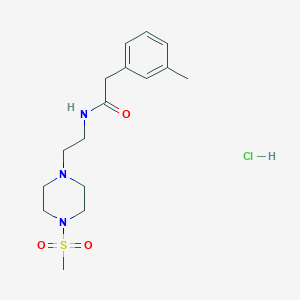
4-(6-((Methylsulfanyl)methyl)-2-phenyl-4-pyrimidinyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine is an organic chemical compound having the chemical formula O(C H 2 CH 2) 2 NH . This heterocycle features both amine and ether functional groups . Because of the amine, morpholine is a base; its conjugate acid is called morpholinium .
Synthesis Analysis
Morpholines are frequently found in biologically active molecules and pharmaceuticals . They are generally synthesized from 1,2-amino alcohols and their derivatives, which are the most common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .
Molecular Structure Analysis
The molecular structure of morpholine is available as a 2d Mol file or as a computed 3d SD file . The 3d structure may be viewed using Java or Javascript .
Chemical Reactions Analysis
Morpholine is used as a base catalyst for the generation of polyurethanes and other reactions . It is produced by the reaction of methylamine and diethylene glycol as well as by the hydrogenolysis of N-formylmorpholine .
Physical And Chemical Properties Analysis
Morpholine has a molecular weight of 101.1469 . It is a liquid at room temperature .
Scientific Research Applications
Synthesis and Chemical Properties
Researchers optimized synthesis conditions for heterocycles containing elements similar to the query compound, demonstrating improvements in yield and the preparation of new analogs. These heterocycles interact with morpholine, leading to nucleophilic substitution of the methylsulfanyl group, which is crucial in the context of this chemical structure (Khudina, Burgart, & Saloutin, 2014).
A study on 3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-ones, a chemical class related to the query compound, showed reactions with morpholine, yielding specific derivatives. This highlights the chemical versatility and potential applications in different synthetic pathways (Collins, Hughes, & Johnson, 2000).
Pharmacological Potential
A study demonstrated the synthesis of pyrimidine derivatives involving morpholine, indicating potential pharmacological activities. This suggests a possible avenue for research into the medical applications of compounds related to the query chemical (Zaki, Radwan, & El-Dean, 2017).
Research on 4-(Pyrimidin-4-yl)morpholines, closely related to the query compound, reveals their role as privileged pharmacophores for PI3K and PIKKs inhibition. This suggests a potential application in the treatment of diseases where these pathways are implicated (Hobbs et al., 2019).
Antimicrobial Activity
- Novel derivatives of a compound structurally similar to the query chemical were synthesized and showed antimicrobial activity against selected bacterial and fungal strains. This indicates the potential use of such compounds in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).
Safety and Hazards
properties
IUPAC Name |
4-[6-(methylsulfanylmethyl)-2-phenylpyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-21-12-14-11-15(19-7-9-20-10-8-19)18-16(17-14)13-5-3-2-4-6-13/h2-6,11H,7-10,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNZIJKKSLNUDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC(=NC(=N1)C2=CC=CC=C2)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3,4-dimethylphenyl)-2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2362246.png)
![Methyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2362247.png)
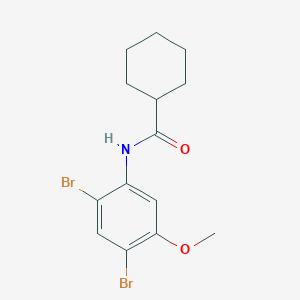


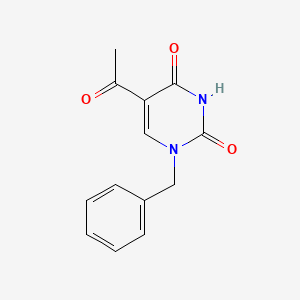
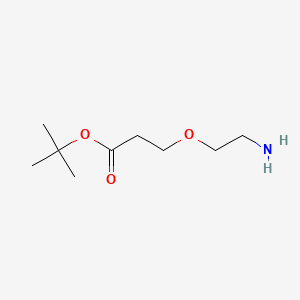

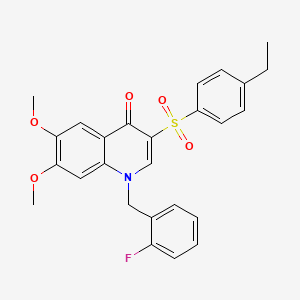
![2-[4-(2-Chloroacetyl)piperazin-1-yl]-5-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B2362263.png)
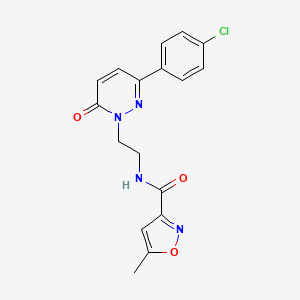
![4-[4-(1H-imidazol-1-yl)phenyl]-1,2,3-thiadiazole](/img/structure/B2362265.png)
![8-chloro-2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2362266.png)
